molecular formula C10H7N3O2 B13635990 5-(3-Nitrophenyl)pyrimidine

5-(3-Nitrophenyl)pyrimidine

Cat. No.: B13635990
M. Wt: 201.18 g/mol
InChI Key: JZCFTPSNSPKCLO-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) Scaffolds in Academic Research

The pyrimidine ring system is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. scispace.com This fundamental structure is a cornerstone of life itself, forming the basis of the nucleobases uracil, thymine, and cytosine, which are integral components of nucleic acids (DNA and RNA). scispace.comignited.in This inherent biological significance has made pyrimidine and its derivatives a focal point of extensive academic research. scispace.comignited.injclmm.com

The versatility of the pyrimidine scaffold allows for a wide range of chemical modifications, leading to a vast library of derivatives with diverse pharmacological activities. ignited.injclmm.comgsconlinepress.com Researchers have successfully developed pyrimidine-based compounds that exhibit a broad spectrum of therapeutic properties, including antimicrobial, anticancer, antiviral, anti-inflammatory, and cardiovascular effects. jclmm.comnih.govnih.gov The ability of pyrimidine derivatives to interact with various biological targets, such as enzymes and receptors, underscores their importance as privileged scaffolds in drug discovery. nih.govnih.govelsevierpure.com

Significance of Nitrophenyl Substitution within Pyrimidine Chemistry

The introduction of a nitrophenyl group onto a pyrimidine scaffold, as seen in 5-(3-Nitrophenyl)pyrimidine, is a strategic modification that can significantly influence the compound's physicochemical properties and biological activity. The nitro group (-NO2) is a strong electron-withdrawing group, a characteristic that can alter the electron distribution within the entire molecule. researchgate.netsvedbergopen.comresearchgate.net This electronic effect can enhance the molecule's ability to participate in various chemical reactions and interactions. researchgate.net

Historical Development and Current Research Trends for Pyrimidine Derivatives

The study of pyrimidines dates back to the 19th century, with the first laboratory synthesis of a pyrimidine derivative, barbituric acid, reported in 1879. wikipedia.org The systematic investigation of pyrimidines began in 1884, and the parent compound itself was first prepared in 1900. wikipedia.org Since then, the field of pyrimidine chemistry has expanded exponentially.

Early research focused on the isolation and characterization of naturally occurring pyrimidines and their role in biological systems. nih.gov The discovery of the pyrimidine-based vitamins thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) further fueled interest in this class of compounds. scispace.com The mid-20th century saw the development of the first synthetic pyrimidine-based drugs, marking a significant milestone in medicinal chemistry.

Current research on pyrimidine derivatives is characterized by several key trends:

Drug Discovery and Development: There is a continuous and robust effort to synthesize and evaluate new pyrimidine derivatives for a wide array of therapeutic applications, including oncology, infectious diseases, and inflammatory disorders. gsconlinepress.comtandfonline.comresearchgate.net The emergence of drug resistance is a major driver for the development of novel pyrimidine-based antimicrobial and anticancer agents. jclmm.comnih.gov

Structure-Activity Relationship (SAR) Studies: A significant focus is placed on understanding how the structural features of pyrimidine derivatives influence their biological activity. nih.gov This knowledge is crucial for the rational design of more potent and selective drug candidates.

Advanced Synthesis Methodologies: Researchers are constantly exploring new and more efficient methods for synthesizing pyrimidine derivatives, including multicomponent reactions and microwave-assisted synthesis. gsconlinepress.comfoliamedica.bgrsc.org

Materials Science: The unique photophysical and electronic properties of some pyrimidine derivatives have led to their investigation for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Scope and Academic Relevance of Investigating this compound

The investigation of this compound is academically relevant for several reasons. As a molecule that combines the privileged pyrimidine scaffold with the influential nitrophenyl substituent, it serves as a valuable platform for exploring fundamental concepts in medicinal chemistry and organic synthesis.

The study of this specific compound allows researchers to:

Investigate the impact of the 3-nitro substitution on the chemical reactivity and biological activity of the pyrimidine ring.

Explore its potential as a building block for the synthesis of more complex and potentially bioactive molecules. smolecule.com

Conduct detailed physicochemical and spectroscopic analyses to understand its structural and electronic properties.

Evaluate its pharmacological potential in various disease models, contributing to the broader search for new therapeutic agents. researchgate.netevitachem.com

While information specifically on this compound itself is somewhat limited in publicly available research, the broader context of nitrophenyl-substituted pyrimidines suggests its potential significance. smolecule.comresearchgate.netevitachem.com Further research into this compound is warranted to fully elucidate its properties and potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

5-(3-nitrophenyl)pyrimidine

InChI

InChI=1S/C10H7N3O2/c14-13(15)10-3-1-2-8(4-10)9-5-11-7-12-6-9/h1-7H

InChI Key

JZCFTPSNSPKCLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=CN=C2

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 5 3 Nitrophenyl Pyrimidine and Its Derivatives

Classical and Contemporary Synthesis Pathways

The construction of the 5-(3-nitrophenyl)pyrimidine scaffold relies on the formation of the pyrimidine (B1678525) ring and the introduction of the 3-nitrophenyl substituent at the C5 position. This can be accomplished through various classical and contemporary synthetic routes.

Multi-component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to pyrimidine synthesis. nih.govresearchgate.netnih.govorgchemres.org These reactions are highly valued for their ability to rapidly generate molecular diversity from simple starting materials. nih.gov While a specific multi-component reaction for the direct synthesis of this compound is not extensively documented, the general principles of MCRs are applicable. For instance, a pseudo five-component reaction involving a methyl aryl ketone, two equivalents of an aromatic aldehyde (such as 3-nitrobenzaldehyde), and two equivalents of ammonium (B1175870) acetate, catalyzed by triflic acid, has been reported for the synthesis of polysubstituted pyrimidines. mdpi.com

A notable example involves a one-pot, three-component reaction for the synthesis of pyrimidine derivatives where an aldehyde, a 1,3-dicarbonyl compound, and an amidine are common building blocks. In the context of this compound, 3-nitrobenzaldehyde (B41214) would serve as the aldehyde component. The reaction proceeds through a series of condensation and cyclization steps, often catalyzed by an acid or base, to furnish the pyrimidine core with the 3-nitrophenyl group at the desired position.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, involving the formation of the heterocyclic ring from two or more acyclic precursors. mdpi.comresearchgate.net The most common approach involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with an amidine or a similar N-C-N synthon. mdpi.com

In a typical synthesis of a 5-arylpyrimidine, a β-aryl-α,β-unsaturated carbonyl compound can undergo cyclocondensation with an amidine. For the synthesis of this compound, a key intermediate would be a derivative of 3-(3-nitrophenyl)-1,3-dicarbonyl compound or a related species. For instance, the condensation of chalcones with amidines is a well-established method for preparing substituted pyrimidines. researchgate.net The reaction of a chalcone (B49325) bearing a 3-nitrophenyl group with an appropriate amidine, often under basic conditions, would lead to the formation of the corresponding dihydropyrimidine (B8664642), which can then be oxidized to the aromatic pyrimidine.

Acid or base catalysis is frequently employed to facilitate these reactions. Strong bases like sodium hydroxide (B78521), potassium hydroxide, and cesium hydroxide have been shown to effectively catalyze the [3+3] annulation-oxidation sequence between α,β-unsaturated ketones and benzamidine (B55565) hydrochloride. mdpi.com

Oxidative Annulation and Dehydrogenation Protocols

Many synthetic routes to pyrimidines initially produce a di- or tetrahydropyrimidine (B8763341) ring, which then requires an oxidation step to yield the aromatic pyrimidine. This final aromatization is a crucial step and can be achieved using various oxidizing agents. In some cases, the annulation and oxidation steps are combined in a single "oxidative annulation" process. nih.gov

For example, the reaction of anilines with aryl ketones using dimethyl sulfoxide (B87167) (DMSO) as a methine equivalent, promoted by potassium persulfate (K2S2O8), can lead to the formation of 4-arylpyrimidines. organic-chemistry.org While not a direct route to 5-substituted pyrimidines, this highlights the principle of oxidative C-H functionalization in pyrimidine synthesis.

More relevant to the synthesis of this compound, a dihydropyrimidine intermediate, formed through a cyclocondensation reaction, can be subjected to dehydrogenation. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO4), manganese dioxide (MnO2), or milder reagents like iodine in the presence of a base. The choice of oxidant depends on the sensitivity of the functional groups present in the molecule. For instance, the oxidation of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines to their aromatic counterparts has been successfully achieved, demonstrating the feasibility of aromatizing nitro-containing heterocyclic systems. nih.gov

Catalytic Systems in Pyrimidine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, improved selectivity, and higher yields. The synthesis of this compound and its derivatives benefits significantly from both metal- and organo-catalysis.

Metal-Catalyzed Transformations (e.g., Copper, Nickel)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they are particularly useful for the synthesis of 5-arylpyrimidines. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst, is a widely used method. nih.govmdpi.com To synthesize this compound via this route, one could couple 5-bromopyrimidine (B23866) with 3-nitrophenylboronic acid or, conversely, 5-pyrimidinylboronic acid with 1-bromo-3-nitrobenzene. The latter approach has been successfully employed in the synthesis of related 5-arylpyrimidine derivatives.

Table 1: Examples of Metal-Catalyzed Synthesis of Pyrimidine Derivatives

Catalyst Reactants Product Yield (%) Reference
Pd(PPh₃)₄ 4-Amino-6-chloro-pyrimidine derivative, Arylboronic acids 4-Amino-6-aryl-pyrimidine derivatives Moderate to Good nih.gov
CuI Thiazoloquinazolinone, Diaryliodonium triflates C-H arylated thiazoloquinazolinones Up to 55% mdpi.com

Copper and nickel catalysts are also increasingly utilized for C-H arylation and cross-coupling reactions. Copper-catalyzed C-H arylation of fused-pyrimidinone derivatives using diaryliodonium salts has been demonstrated as an effective method for introducing aryl groups onto the pyrimidine scaffold. mdpi.comuoa.gr While not directly at the 5-position in these examples, the methodology holds promise for the synthesis of 5-arylpyrimidines. Nickel-catalyzed Buchwald-Hartwig amination of pyrimidinyl tosylates has also been developed, showcasing the utility of nickel in functionalizing the pyrimidine ring.

Organocatalytic and Acid/Base Catalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for pyrimidine synthesis. For instance, an organocatalytic inverse-electron-demand Diels-Alder reaction of ketones with 1,3,5-triazine (B166579) has been developed for the synthesis of 4,5-disubstituted pyrimidines. mdpi.com

Acid and base catalysis are fundamental to many of the classical pyrimidine syntheses, particularly in cyclocondensation reactions. mdpi.comumich.edu Brønsted acids are often used to activate carbonyl groups towards nucleophilic attack, while bases are employed to deprotonate precursors and facilitate cyclization. For example, the synthesis of pyrimidines from α,β-unsaturated ketones and amidines can be effectively catalyzed by strong bases like NaOH, KOH, and CsOH. mdpi.com In some multi-component reactions, an acid catalyst such as triflic acid is employed to drive the reaction forward. mdpi.com The choice between acid and base catalysis depends on the specific substrates and the reaction mechanism.

Table 2: Examples of Acid/Base Catalyzed Pyrimidine Synthesis

Catalyst Type Catalyst Reaction Type Product Reference
Acid Triflic Acid Multi-component reaction Polysubstituted pyrimidines mdpi.com
Base NaOH, KOH, CsOH [3+3] Annulation-oxidation Substituted pyrimidines mdpi.com
Acid p-Toluenesulfonic acid Cyclocondensation Fused pyrimidines

Enzyme-Mediated Green Synthesis Methodologies

The application of enzymes in the synthesis of pyrimidine derivatives represents a growing field within green chemistry, offering high selectivity and mild reaction conditions. While specific examples of enzyme-mediated synthesis of this compound are not extensively documented in the current literature, the use of lipases for the synthesis of other pyrimidine derivatives suggests potential applicability.

Lipases, such as immobilized lipase (B570770) from Candida antarctica (CAL-B), have been successfully employed in the regioselective acylation of nucleosides with pyrimidine vinyl esters. nih.gov This chemo-enzymatic protocol highlights the potential of enzymes to catalyze specific transformations on pyrimidine-containing molecules. nih.gov Furthermore, lipase-catalyzed cyclization reactions have been developed for the synthesis of other heterocyclic compounds, demonstrating the versatility of these biocatalysts beyond simple hydrolysis or esterification reactions. For instance, porcine pancreatic lipase (PPL) has been used to catalyze the cyclization of β-ketothioamides with β-nitrostyrenes to produce tetrasubstituted dihydrothiophenes. mdpi.com Although not a direct synthesis of the pyrimidine ring itself, this demonstrates the potential for enzymes to facilitate complex ring-forming reactions.

The development of enzyme-catalyzed methodologies for the direct synthesis of the this compound core remains an area for future research. However, the existing literature on lipase-catalyzed reactions for the modification of pyrimidine derivatives provides a foundation for exploring biocatalytic approaches to this target molecule and its analogs.

Microwave-Assisted and Solvent-Free Reaction Conditions

Microwave-assisted organic synthesis (MAOS) and solvent-free reaction conditions are key green chemistry techniques that often lead to shorter reaction times, higher yields, and reduced environmental impact. These methods have been successfully applied to the synthesis of various pyrimidine derivatives.

One-pot multicomponent reactions are particularly well-suited for microwave irradiation and solvent-free conditions. For example, the Biginelli reaction, a classic method for synthesizing dihydropyrimidinones, can be efficiently carried out under solvent-free conditions using a catalyst such as zinc chloride. semanticscholar.orgnih.gov Similarly, the synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide derivatives from substituted benzaldehydes, malononitrile (B47326) or cyanoacetamide, and urea/thiourea can be achieved under solvent-free conditions using ammonium chloride as a catalyst. nih.govias.ac.in A study on the synthesis of 5-arylidine barbituric acid derivatives also highlights the use of grinding and a solid catalyst (sodium acetate) at room temperature in the absence of a solvent. tsijournals.com

While a specific protocol for the microwave-assisted or solvent-free synthesis of this compound from 3-nitrobenzaldehyde is not explicitly detailed in the reviewed literature, the general applicability of these methods to the synthesis of 5-arylpyrimidines suggests their feasibility. For instance, the synthesis of 3,7-diamino-5-(4-nitrophenyl)-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarbonitriles has been reported to be significantly more efficient under microwave irradiation compared to conventional heating, with reaction times reduced from 24 hours to 8 minutes and yields increasing from 43% to 74%. rsc.org

Reaction TypeReactantsConditionsProductYield (%)Reference
Biginelli ReactionAldehyde, 1,3-dicarbonyl compound, Urea/ThioureaZinc chloride, 80°C, solvent-freeDihydropyrimidinoneHigh semanticscholar.orgnih.gov
Pyrimidine SynthesisBenzaldehyde, Malononitrile, UreaNH4Cl, 110°C, solvent-free4-Amino-2-hydroxy-6-phenylpyrimidine-5-carbonitrile74 nih.gov
Thiazolo[3,2-a]pyrimidine Synthesis6-Amino-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, BromomalononitrileMicrowave, 8 min3,7-Diamino-5-(4-nitrophenyl)-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile74 rsc.org

Derivatization Strategies of the Core this compound Scaffold

The pyrimidine ring in 5-arylpyrimidine systems is amenable to various functionalization reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships. Electrophilic substitution reactions on the pyrimidine ring typically occur at the C-5 position, which is the most electron-rich. However, in the case of this compound, the C-5 position is already substituted. Therefore, functionalization often targets other positions, such as C-2, C-4, and C-6, especially when activating groups are present.

Halogenation of the pyrimidine ring is a common strategy to introduce a handle for further modifications, such as cross-coupling reactions. While direct halogenation of this compound is not well-documented, the halogenation of related pyrazolo[1,5-a]pyrimidines using N-halosuccinimides (NXS) has been reported, suggesting the feasibility of such transformations. nih.govresearchgate.net

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been applied to halogenated pyrimidines to introduce aryl or heteroaryl substituents. ias.ac.inworktribe.comrsc.orgmdpi.comwikipedia.org For instance, 5-pyrimidylboronic acid can be coupled with heteroaryl halides to yield heteroarylpyrimidines. worktribe.com This methodology could be applied to a halogenated derivative of this compound to introduce further diversity.

Reaction TypeSubstrateReagentsProductReference
HalogenationPyrazolo[1,5-a]pyrimidineN-Iodosuccinimide (NIS)3-Iodo-pyrazolo[1,5-a]pyrimidine nih.gov
Suzuki Coupling5-BromopyrimidineHeteroarylboronic acid, Pd catalyst, base5-Heteroarylpyrimidine worktribe.com
Suzuki Coupling3-Bromo-pyrazolo[1,5-a]pyrimidin-5-oneArylboronic acid, Pd catalyst, base3-Aryl-pyrazolo[1,5-a]pyrimidin-5-one rsc.orgnih.gov

The nitro group on the phenyl ring of this compound is a versatile functional group that can be transformed into various other substituents, most notably an amino group. The reduction of the nitro group to an amine is a fundamental transformation that opens up a wide range of derivatization possibilities.

The reduction of aromatic nitro compounds can be achieved using various reagents, such as metal catalysts (e.g., Pd/C, Raney Ni) with a hydrogen source (e.g., H2, hydrazine), or dissolving metals (e.g., Fe, Sn, Zn) in acidic media. The resulting 5-(3-aminophenyl)pyrimidine is a key intermediate for further functionalization.

The newly formed amino group can undergo a variety of reactions, including acylation to form amides. For example, the amino group can react with carboxylic acids, acid chlorides, or anhydrides to yield the corresponding amide derivatives. This strategy allows for the introduction of a wide array of substituents, which can significantly impact the biological activity of the molecule. The direct condensation of amides with nitriles has also been reported as a method for pyrimidine synthesis, highlighting the versatility of amide chemistry in this field. nih.gov

Reaction TypeSubstrateReagents/ConditionsProduct
Nitro ReductionThis compoundH2, Pd/C or Fe/HCl5-(3-Aminophenyl)pyrimidine
Amide Formation5-(3-Aminophenyl)pyrimidineRCOCl, baseN-(3-(Pyrimidin-5-yl)phenyl)acetamide

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. The derivatization of the core structure, particularly through transformations of the pyrimidine ring and the nitrophenyl moiety, provides precursors for subsequent cyclization reactions.

Pyrido[2,3-d]pyrimidines: The synthesis of the pyrido[2,3-d]pyrimidine (B1209978) ring system often involves the cyclization of a suitably substituted pyrimidine precursor. osi.lvresearchgate.netnih.govrsc.orgeurjchem.com For example, 5-aminopyrimidine (B1217817) derivatives can react with α,β-unsaturated aldehydes or other 1,3-dielectrophiles to form the fused pyridine (B92270) ring. rsc.org Therefore, reduction of the nitro group in this compound to an amino group, followed by functionalization of the pyrimidine ring to introduce a reactive group at the 4- or 6-position, could provide a pathway to pyrido[2,3-d]pyrimidines.

Thieno[2,3-d]pyrimidines: The construction of the thieno[2,3-d]pyrimidine (B153573) system can be achieved by building the thiophene (B33073) ring onto a pre-existing pyrimidine core. nih.govresearchgate.netscielo.brresearchgate.netnih.gov This often involves the reaction of a pyrimidine derivative bearing a reactive methylene (B1212753) group at the 5-position and a leaving group at the 6-position with a sulfur-containing reagent. Alternatively, a 4-chlorothieno[2,3-d]pyrimidine (B15048) can be synthesized and subsequently reacted with various amines to introduce diversity. nih.gov

Triazolo[4,3-a]pyrimidines: The synthesis of triazolo[4,3-a]pyrimidines typically involves the cyclization of a 2-hydrazinopyrimidine (B184050) derivative with a one-carbon synthon, such as formic acid or an orthoester. nih.govrsc.orgresearchgate.netorganic-chemistry.orgnih.gov Therefore, introducing a hydrazine (B178648) group at the 2-position of the this compound core would be a key step towards the synthesis of the corresponding triazolo[4,3-a]pyrimidine derivative. The resulting fused system could then undergo further modifications.

Fused SystemPrecursorGeneral Synthetic StrategyReference
Pyrido[2,3-d]pyrimidine5-Aminopyrimidine derivativeCyclization with a 1,3-dielectrophile rsc.org
Thieno[2,3-d]pyrimidine4-Chlorothieno[2,3-d]pyrimidineNucleophilic substitution with amines nih.gov
Triazolo[4,3-a]pyrimidine2-HydrazinopyrimidineCyclocondensation with a one-carbon synthon rsc.orgresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 5 3 Nitrophenyl Pyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy for 5-(3-nitrophenyl)pyrimidine derivatives reveals characteristic signals for both the pyrimidine (B1678525) and the 3-nitrophenyl ring protons. The protons on the pyrimidine ring are typically observed at lower fields due to the electron-withdrawing nature of the two nitrogen atoms. For the parent pyrimidine, protons at the C2, C4/C6, and C5 positions show distinct chemical shifts. When substituted at the C5 position, the signal for H5 disappears, and the chemical shifts of the remaining H2, H4, and H6 protons are altered.

The protons of the 3-nitrophenyl group exhibit a complex splitting pattern in the aromatic region, typically between 7.5 and 8.5 ppm. For instance, in 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione, a related compound featuring the 3-nitrophenyl moiety, the aromatic protons appear as a multiplet in the δ 7.51–8.05 ppm range. nih.gov Similarly, the aromatic protons in (E)-N-(4-(4-(3-nitrobenzylideneamino)phenyl)-6-(3-nitrophenyl)-1,6-dihydropyrimidin-2-yl)cyanamide are found within a multiplet at δ 7.21-7.98 ppm. jocpr.com The exact chemical shifts and coupling constants depend on the specific substituents on the pyrimidine core. researchgate.net

¹H NMR Spectroscopic Data for this compound Derivatives
CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)Reference
(E)-N-(4-(4-(3-nitrobenzylideneamino)phenyl)-6-(3-nitrophenyl)-1,6-dihydropyrimidin-2-yl)cyanamideCDCl₃5.16-5.17 (d, 1H, J=3.0, C4-H of pyrimidine), 5.33-5.34 (d, 1H, J=3.0, C5-H of pyrimidine), 7.21-7.98 (m, 11H, Ar-H + 1NH), 8.01 (s, 1H, CH=N) jocpr.com
(E)-4-(4-(3-nitrobenzylideneamino)phenyl)-6-(3-nitrophenyl)-1,6-dihydropyrimidine-2-thiolCDCl₃4.73-4.75 (d, 1H, J=3.0, C4-H of pyrimidine), 6.23-6.68 (d, 1H, J=3.0, C5-H of pyrimidine), 6.76-7.70 (m, 11H, Ar-H), 7.92 (s, 1H, CH=N) jocpr.com
7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione (related structure)DMSO-d₆7.95–8.05 (m, 2H, Ar-H), 7.51–7.58 (m, 2H, Ar-H) nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectra provide information on the carbon framework of the molecule. For this compound derivatives, signals for the pyrimidine ring carbons appear at distinct chemical shifts, influenced by the nitrogen atoms and other substituents. The carbons of the 3-nitrophenyl group typically resonate in the 120-150 ppm range. The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded and appears at a lower field, often around 148 ppm.

For example, the ¹³C NMR spectrum of (E)-N-(4-(4-(3-nitrobenzylideneamino)phenyl)-6-(3-nitrophenyl)-1,6-dihydropyrimidin-2-yl)cyanamide shows a series of signals in the aromatic region, including 125.23, 128.07, 128.28, 128.61, 128.87, 129.14, 129.35, 129.83, 132.79, 133.20, and 134.59 ppm. jocpr.com In another related structure, the carbon signals for the 3-nitrophenyl group were identified at 149.66, 145.64, 134.84, 131.34, 129.23, 123.41, and 122.78 ppm. nih.gov

¹³C NMR Spectroscopic Data for this compound Derivatives
CompoundSolventChemical Shifts (δ, ppm)Reference
(E)-N-(4-(4-(3-nitrobenzylideneamino)phenyl)-6-(3-nitrophenyl)-1,6-dihydropyrimidin-2-yl)cyanamideCDCl₃55.30, 100.23, 116.93, 125.23, 128.07, 128.28, 128.61, 128.87, 129.14, 129.35, 129.83, 132.79, 133.20, 134.59, 140.39, 155.94 jocpr.com
(E)-4-(4-(3-nitrobenzylideneamino)phenyl)-6-(3-nitrophenyl)-1,6-dihydropyrimidine-2-thiolCDCl₃55.00, 99.65, 117, 124.91, 127.69, 127.97, 128.52, 129.06, 129.32, 129.84, 131.99, 132.35, 133.27, 134.05, 134.52, 140.29, 144.02, 155.79 jocpr.com
2-[(7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]acetamide (related structure)CDCl₃149.66, 145.64, 134.84, 131.34, 129.23, 123.41, 122.78 (Signals attributed to nitrophenyl group) nih.gov

Infrared (IR) Spectroscopy for Functional Group Characterization

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound derivatives, the most characteristic absorption bands are associated with the nitro group (NO₂) and the pyrimidine ring. researchgate.net

The nitro group gives rise to two strong and distinct stretching vibrations: an asymmetric stretch typically found in the 1560-1520 cm⁻¹ region and a symmetric stretch in the 1360-1340 cm⁻¹ range. For instance, IR data for a derivative shows a C-NO₂ absorption at 1526.48 cm⁻¹. jocpr.com Another example, 5-nitro-2,4,6-tris(3-nitrophenyl)hexahydropyrimidine, displays characteristic NO₂ bands at 1529 and 1314 cm⁻¹. sysrevpharm.org

The pyrimidine ring itself contributes to the spectrum with C=N and C=C stretching vibrations, which are typically observed in the 1600-1400 cm⁻¹ range. researchgate.net Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. researchgate.net

Characteristic IR Absorption Bands (cm⁻¹) for this compound Derivatives
Compoundν(C-NO₂) asymmetricν(C-NO₂) symmetricν(C=N) / ν(C=C)Reference
(E)-N-(4-(4-(3-nitrobenzylideneamino)phenyl)-6-(3-nitrophenyl)-1,6-dihydropyrimidin-2-yl)cyanamide1526.48Not specified1589.75 jocpr.com
(E)-4-(4-(3-nitrobenzylideneamino)phenyl)-6-(3-nitrophenyl)-1,6-dihydropyrimidine-2-thiol1525.701349.641567.92 jocpr.com
7-methyl-5-(3-nitrophenyl)-6-(3-(5-(4-nitrophenyl)furan-2-yl)acryloyl)-2-thioxo-2,3-dihydro-1H-pyrano[2,3-d]pyrimidin-4(5H)-oneNot specified1358.001593.85 xisdxjxsu.asia

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. In the mass spectrum of this compound derivatives, the molecular ion peak (M⁺) is expected to be prominent. nih.gov

The fragmentation of nitroaromatic compounds is often characterized by the loss of nitro-related groups. Common fragmentation pathways include the loss of NO₂ (M - 46), NO (M - 30), and O (M - 16). nih.govnih.gov The pyrimidine ring itself can also undergo characteristic cleavages. researchgate.netsapub.org The fragmentation of the bond between the pyrimidine and nitrophenyl rings can also occur, leading to ions corresponding to each of the separate ring systems. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which in turn enables the unambiguous determination of the elemental formula. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is compared with the calculated theoretical percentages for the proposed molecular formula to confirm its purity and elemental composition. For newly synthesized derivatives of this compound, a close correlation between the found and calculated values (typically within ±0.4%) is considered a strong confirmation of the compound's identity and purity. nih.govmdpi.com

Elemental Analysis Data for a Representative Derivative: 2-[(7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]acetamide
ElementCalculated (%)Found (%)
Carbon (C)58.1458.00
Hydrogen (H)4.885.03
Nitrogen (N)12.3311.98
Data from reference nih.gov. Molecular Formula: C₂₂H₂₂N₄O₅S

X-ray Crystallography for Solid-State Structural Determination

Key structural features of interest include the planarity of the pyrimidine and phenyl rings and the dihedral angle between them. This angle indicates the degree of twist between the two aromatic systems, which can influence the molecule's electronic properties and intermolecular interactions. mdpi.com In the crystal lattice, molecules are often arranged in specific packing motifs, stabilized by intermolecular forces such as hydrogen bonds, π–π stacking, and van der Waals interactions. nih.govresearchgate.net For example, in the structure of 5-nitro-2,4,6-triphenylhexahydropyrimidine, the pyrimidine ring adopts a specific conformation, and the nitro group's orientation is precisely determined. sysrevpharm.org Such analyses are crucial for understanding structure-property relationships in the solid state.

Mechanistic Biological Investigations in Vitro and Target Focused

Enzyme Inhibition Studies and Molecular Mechanism Elucidation (In Vitro)

The pyrimidine (B1678525) nucleus is a well-established pharmacophore that serves as a foundational element for designing enzyme inhibitors. Its ability to form crucial hydrogen bonds, particularly with the hinge region of kinases, makes it a privileged scaffold in medicinal chemistry. nih.gov

Derivatives of pyrimidine have been extensively studied as inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

EGFR-TK Inhibition: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and pyrimidine-based derivatives have been central to the development of EGFR tyrosine kinase (TK) inhibitors. nih.gov These inhibitors function by competing with ATP for binding to the intracellular catalytic site of the receptor. nih.gov For instance, novel pyrido[3,4-d]pyrimidine compounds have been developed as fourth-generation EGFR-TKIs, demonstrating potent inhibitory activities against mutant forms of the enzyme. Similarly, certain 5-arylthieno[2,3-d]pyrimidines have shown significant cytotoxicity on the MCF-7 breast cancer cell line with IC50 values as low as 9.1 nM, which was correlated with EGFR-TK enzyme inhibition. nih.gov

Other Kinase Inhibition (CDK2, TRKA, etc.): The pyrimidine scaffold has been utilized to target other kinases as well. A series of pyrimidine derivatives were synthesized and evaluated for their potential to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. Molecular docking studies of these compounds identified potential binding interactions within the CDK2 active site. nih.gov Furthermore, pyrimidine-based structures are found in inhibitors targeting Tropomyosin receptor kinase A (TrkA), a driver in various cancers. The versatility of the pyrimidine core allows for its adaptation to target a range of kinases, including Aurora kinases and Focal Adhesion Kinase (FAK). nih.govarabjchem.org

Compound ClassTarget KinaseReported Activity (IC50)
5-Arylthieno[2,3-d]pyrimidinesEGFR-TK9.1 nM
Pyrrolo[2,3-d]pyrimidine Derivatives (e.g., AE788)EGFR2 nM
Pyrrolo[2,3-d]pyrimidine Derivatives (e.g., AE788)VEGFR-277 nM
6-Methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine DerivativesAurora AVariable (nanomolar range)

The inhibitory potential of pyrimidine derivatives extends to hydrolases, a class of enzymes that catalyze the cleavage of chemical bonds by the addition of water.

Cholinesterase and Carbonic Anhydrase Inhibition: Certain pyrimidine compounds have been investigated as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and human carbonic anhydrases (hCAs). nih.gov These enzymes are targets for neurodegenerative diseases like Alzheimer's and for conditions such as glaucoma. Studies have shown that various pyrimidine derivatives can exhibit potent inhibitory activity against these enzymes, with Kᵢ values in the micromolar and even nanomolar range. For example, 4-amino-5,6-dichloropyrimidine was identified as a potent inhibitor of AChE (Kᵢ = 0.099 µM) and hCA I (Kᵢ = 0.201 µM). nih.gov

CompoundTarget EnzymeInhibition Constant (Ki)
4-Amino-5,6-dichloropyrimidineAChE0.099 ± 0.008 µM
4-Amino-2-chloropyrimidineBChE1.324 ± 0.273 µM
4-Amino-5,6-dichloropyrimidinehCA I0.201 ± 0.041 µM
4-Amino-6-hydroxypyrimidinehCA II1.867 ± 0.296 µM

The 5-(3-Nitrophenyl)pyrimidine scaffold is also relevant in the context of inhibiting oxidoreductases, such as Monoamine Oxidase (MAO).

MAO-B Inhibition: Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of neurotransmitters and a target for the treatment of neurodegenerative disorders like Parkinson's disease. While some studies indicate that pyrimidine derivatives can be selective MAO-A inhibitors, the broader class of diazine-containing heterocycles has been explored for MAO-B inhibition. nih.gov For instance, certain condensed pyridazine derivatives, which are structurally related to pyrimidines, have been identified as reversible and selective inhibitors of MAO-B. nih.govmdpi.com Structure-activity relationship studies on related heterocyclic systems have shown that lipophilicity and specific substitution patterns on the phenyl ring can significantly influence MAO-B inhibitory potency. nih.govmdpi.com For example, in a series of pyridazinobenzylpiperidine derivatives, a 3-chloro substitution on the phenyl ring resulted in potent MAO-B inhibition with an IC₅₀ value of 0.203 μM. mdpi.com

Understanding the molecular interactions between pyrimidine-based inhibitors and their target enzymes is crucial for rational drug design. Molecular docking and X-ray crystallography studies have provided insights into these binding modes.

For kinase inhibitors, the pyrimidine core typically forms one or two hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of key residues in the ATP-binding site's hinge region. nih.govarabjchem.org For example, docking studies of pyrimidine-based inhibitors with Focal Adhesion Kinase (FAK) revealed hydrogen bonding with residues such as Leu155. arabjchem.org In the case of dihydrofolate reductase (DHFR) inhibitors, thieno[2,3-d]pyrimidine (B153573) derivatives have been shown to bind in a "flipped" mode where the thiophene (B33073) sulfur mimics interactions of the natural substrate. nih.gov Key interactions often involve hydrogen bonds with residues like Ile7 and Val115. nih.gov For MAO-B inhibitors, molecular modeling suggests that the stability of the enzyme-inhibitor complex can be enhanced by pi-pi stacking interactions with tyrosine residues, such as Tyr398 and Tyr326. researchgate.net

Cellular Antiproliferative Investigations (In Vitro Cell Line Studies)

The enzyme inhibitory activity of pyrimidine derivatives often translates into potent antiproliferative effects in various cancer cell lines.

MCF-7 and MDA-MB-231: A significant number of studies have evaluated the cytotoxic effects of pyrimidine analogs against human breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). For example, a series of curcumin-pyrimidine analogs demonstrated potent antiproliferative activity against MCF-7 cells, with one 4-fluorophenyl derivative exhibiting an IC₅₀ value of 0.61 µM. ias.ac.in Similarly, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested against these cell lines, with one compound showing a potent effect on MCF-7 cells with an IC₅₀ of 0.013 µM. nih.gov

Other Cancer Cell Lines (PC-3, etc.): The antiproliferative screening of pyrimidine derivatives has been extended to other cancer types. A variety of synthesized pyrimidines were screened against a panel of five human cancer cell lines, including prostate carcinoma (PC-3), liver carcinoma (HepG-2), colon cancer (HCT-116), and lung cancer (A-549). mdpi.com The results indicated that many of the screened compounds exhibited notable antiproliferative activity, particularly against the PC-3 cell line. mdpi.com

Compound ClassCell LineAntiproliferative Activity (IC50)
Curcumin-pyrimidine analog (4-fluorophenyl derivative)MCF-70.61 ± 0.05 µM
Curcumin-pyrimidine analogMDA-MB-23113.84 µM
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2)MCF-70.013 µM
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2)MDA-MB-2310.056 µM
Pyrazolo[4,3-c]hexahydropyridine derivativeMCF-72.4 µM
Pyrazolo[4,3-c]hexahydropyridine derivativeMDA-MB-2314.2 µM

Apoptosis Induction and Cell Cycle Modulation

Research into pyrimidine analogues has shown significant effects on the cell cycle, often leading to arrest at specific phases, which is a crucial mechanism for inhibiting cancer cell proliferation. For instance, certain heterodinucleoside phosphate dimers of 5-fluorodeoxyuridine have been shown to cause a dramatic S-phase arrest in p53-mutated and androgen-independent DU-145 human prostate tumor cells uzh.ch. In one study, treatment with these dimers increased the S-phase population from 34% to as high as 85-93% uzh.ch. This arrest is frequently a prelude to apoptosis.

Similarly, studies on other heterocyclic compounds containing a nitrophenyl group have demonstrated cell cycle arrest at the G2/M phase. One such compound, tested on HEGP2 liver cancer cells, increased the cell population in the G2/M phase from 12.12% in control cells to 19.45% researchgate.net. This cell cycle disruption is coupled with a potent induction of apoptosis. The same study, using an Annexin V-FITC/PI assay, revealed that the compound led to a significant increase in both early (from 0.31% to 15.3%) and late (from 0.20% to 11.41%) apoptotic cells researchgate.net.

Fused pyrimidine derivatives, such as thieno[2,3-d]pyrimidine-4-ones, have also been identified as potent agents that induce both cell-cycle arrest and apoptosis. One lead compound from this class induced cell-cycle arrest in SNB-75 glioblastoma cells in the G2/M phase and triggered apoptosis in the Pre-G phase nih.gov. This apoptotic activity was confirmed by a significant increase in the levels of caspase-3 (11.8-fold) and caspase-9 (50.3-fold), key executioner and initiator caspases in the apoptotic pathway, respectively nih.gov. Another class, pyrazolo[3,4-b]pyridines, was found to arrest the cell cycle in the S or G2/M phase and induce apoptosis by inhibiting cyclin-dependent kinases (CDKs) such as CDK2 and CDK9 mdpi.com.

Table 1: Effect of Pyrimidine Derivatives and Analogs on Cell Cycle and Apoptosis in Cancer Cell Lines
Compound ClassCell LineEffectQuantitative FindingSource
5-FdUrd-P-FdCydOctDU-145 (Prostate)Cell Cycle ArrestIncreased S-phase population from 34% to 85% uzh.ch
Nitrophenyl-tetrahydroisoquinolineHEGP2 (Liver)Cell Cycle ArrestIncreased G2/M phase population from 12.12% to 19.45% researchgate.net
Nitrophenyl-tetrahydroisoquinolineHEGP2 (Liver)Apoptosis InductionTotal apoptotic cells increased from ~0.5% to 26.7% researchgate.net
Thieno[2,3-d]pyrimidine-4-oneSNB-75 (Glioblastoma)Apoptosis InductionIncreased Caspase-3 by 11.8-fold and Caspase-9 by 50.3-fold nih.gov
Pyrazolo[3,4-b]pyridineMCF7 (Breast)Cell Cycle ArrestIncreased G2/M phase population by 1.68-fold mdpi.com

Antimicrobial Activity Studies (In Vitro)

The pyrimidine ring is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of antimicrobial activities innovareacademics.in.

Antibacterial Efficacy

Derivatives of pyrimidine have shown considerable promise as antibacterial agents, particularly against drug-resistant strains. A novel thiophenyl-pyrimidine derivative, for example, displayed potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with Minimum Inhibitory Concentration (MIC) values ranging from 24 to 48 μg/mL nih.gov. The mechanism of action for this class of compounds is believed to involve the inhibition of bacterial cell division by targeting the FtsZ protein nih.govrsc.org.

Another study on a nitrophenyl-containing pyrimidine derivative, specifically 4-amino-2-(phenyl)-6-(p-NO2-phenyl)-5-pyrimidine-carbonitrile, demonstrated antibacterial properties against Staphylococcus aureus, producing a 10mm zone of inhibition in a disc diffusion assay . Further research into various substituted pyrimidine derivatives has confirmed their efficacy against both Gram-positive and Gram-negative bacteria, with some compounds showing inhibitory action comparable to standard drugs like ampicillin and ciprofloxacin researchgate.net.

Table 2: In Vitro Antibacterial Activity of Pyrimidine Derivatives
Compound ClassBacterial StrainActivity MetricResultSource
Thiophenyl-pyrimidineMRSAMIC24-48 µg/mL nih.gov
Thiophenyl-pyrimidineVREMIC24-48 µg/mL nih.gov
p-NO2-phenyl-pyrimidineS. aureusZone of Inhibition10 mm
Pleuromutilin-nitrophenyl derivativeMRSA ATCC 43300MIC0.25 µg/mL nih.gov
Pleuromutilin-nitrophenyl derivativeS. aureus ATCC 29213MIC0.5 µg/mL nih.gov

Antifungal Efficacy

In the realm of agricultural and clinical fungicides, pyrimidine derivatives have also proven to be highly effective. A study of novel pyrimidine derivatives containing an amide moiety found them to be potent inhibitors of several phytopathogenic fungi nih.gov. For instance, compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) exhibited excellent activity against Phomopsis sp., with an EC50 value of 10.5 μg/mL, which was superior to the commercial fungicide Pyrimethanil (EC50 of 32.1 μg/mL) nih.gov. At a concentration of 50 μg/mL, several compounds in this series achieved 100% inhibition of Phomopsis sp. nih.gov.

Another investigation into different series of pyrimidine derivatives demonstrated broad-spectrum antifungal activity against fourteen phytopathogenic fungi nih.gov. The inhibitory effects were tested against fungi such as Sclerotinia sclerotiorum (SS) and Rhizoctonia solani (RS), with some derivatives showing efficacy greater than 50% against RS and activity comparable to pyrimethanil against SS nih.govresearchgate.net. Additionally, a p-nitrophenyl-substituted pyrimidine derivative showed antifungal activity against Candida albicans, with an 8mm zone of inhibition .

Table 3: In Vitro Antifungal Efficacy of Pyrimidine Derivatives
Compound/ClassFungal StrainConcentrationInhibition Rate (%)EC50 (µg/mL)Source
Compound 5oPhomopsis sp.--10.5 nih.gov
Pyrimethanil (Control)Phomopsis sp.--32.1 nih.gov
Compound 5fPhomopsis sp.50 µg/mL100.0%15.1 nih.gov
Compound 5oB. dothidea50 µg/mL88.5%- nih.gov
Compound 4cS. sclerotiorum50 µg/mL66.7%- nih.govresearchgate.net
p-NO2-phenyl-pyrimidineC. albicans-8 mm Zone of Inhibition

Antioxidant Activity Assessment

The capacity of a compound to scavenge free radicals is a measure of its antioxidant potential. Pyrimidine derivatives have been evaluated for this property using various in vitro assays nih.govmedcraveonline.com. The most common method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical medcraveonline.comresearchgate.net.

In a study of aryl substituted pyrimidinone derivatives, several compounds showed significant antioxidant activity. For example, compounds 4d and 4j demonstrated remarkable DPPH radical scavenging activity, with inhibition percentages of 85.2% and 88.5%, respectively, which were comparable to the standard antioxidant ascorbic acid (91.4%) derpharmachemica.com. The same study also assessed hydroxyl radical scavenging activity using the Fenton's reaction. Here, compounds 4d , 4g , and 4j showed good activity, with scavenging percentages of 79.2%, 82.5%, and 85.5%, respectively, compared to 89.5% for ascorbic acid derpharmachemica.com. The antioxidant activity of these compounds is often concentration-dependent, with higher concentrations leading to a greater reduction in free radicals medcraveonline.com.

Table 4: Antioxidant Activity of Aryl Substituted Pyrimidinone Derivatives
CompoundDPPH Radical Scavenging (%)Hydroxyl Radical Scavenging (%)Source
4d85.2 ± 0.02579.2 ± 0.024 derpharmachemica.com
4g-82.5 ± 0.026 derpharmachemica.com
4j88.5 ± 0.02885.5 ± 0.028 derpharmachemica.com
Ascorbic Acid (Standard)91.4 ± 0.02189.5 ± 0.021 derpharmachemica.com

Insecticidal/Pest Control Activity (e.g., Larvicidal, Antifeedant)

The pyrimidine scaffold is integral to the development of modern pesticides, including insecticides, fungicides, and herbicides nih.gov. Various modifications to the pyrimidine ring have led to compounds with significant insecticidal activity researchgate.net.

Research has shown that pyrimidine derivatives can be effective against major agricultural pests and disease vectors. For instance, a series of novel pyrimidine derivatives containing a urea pharmacophore were tested against the yellow fever mosquito, Aedes aegypti. Several of these compounds exhibited larvicidal and adulticidal activity, with one compound causing 70% mortality at a concentration of 2 µg/mL researchgate.net. The introduction of specific substituent groups, such as trifluoromethyl (CF3) or nitro (NO2), can enhance the insecticidal properties of pyrimidine derivatives researchgate.net. Another novel insecticide, Benzpyrimoxan, which is a pyrimidine derivative, has shown remarkable activity against nymphs of rice planthoppers, including strains that are resistant to existing insecticides researchgate.net. The development of pyrimidine-based compounds continues to be a key strategy in overcoming pesticide resistance and discovering molecules with new modes of action nih.govresearchgate.net.

Interactions with Biomolecules Beyond Enzymes (e.g., DNA)

The interaction of small molecules with DNA is a critical mechanism for many anticancer and antimicrobial drugs. Pyrimidine derivatives have been studied for their ability to bind to DNA, potentially disrupting DNA replication and transcription processes.

Studies on 5-(3-substituted-thiophene)-pyrimidine derivatives confirmed their strong interaction with calf thymus DNA (CT-DNA) through electrostatic or groove binding modes urfu.ru. Spectroscopic methods, such as UV-Vis absorption and fluorescence spectroscopy, are commonly used to investigate these interactions nih.govresearchgate.net. The binding of a compound to DNA typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift) in the absorption spectrum. The strength of this interaction is quantified by the binding constant (Kb). For a series of steroidal pyrimidine derivatives, Kb values were found to be in the range of 1.93 × 10³ M⁻¹ to 2.31 × 10³ M⁻¹, indicating a significant binding affinity nih.gov. Molecular docking studies further suggest that these molecules often bind in the minor groove of the DNA double helix nih.gov. Such interactions can lead to the cleavage of plasmid DNA, demonstrating a potential mechanism for their cytotoxic effects nih.govresearchgate.net.

Non Biological and Materials Science Applications of Pyrimidine Scaffolds

Applications in Materials Science

The inherent characteristics of the pyrimidine (B1678525) core, such as its electron-deficient nature and potential for hydrogen bonding, make it an attractive component in the design of novel materials with tailored properties.

Pyrimidine derivatives have garnered significant attention for their use in optoelectronic materials, particularly in the development of luminescent compounds and organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the pyrimidine ring facilitates intramolecular charge transfer (ICT) when coupled with suitable electron-donating moieties, a key mechanism for producing light-emitting materials.

Researchers have synthesized a variety of pyrimidine-based dyes that exhibit fluorescence across the visible spectrum. For instance, stilbenoid pyrimidine-based dyes bearing methylenepyran donor groups have been investigated for their photophysical and nonlinear optical properties. Furthermore, pyrimidine-based twisted donor-acceptor delayed fluorescence molecules have been developed as a universal platform for highly efficient blue electroluminescence.

In the field of OLEDs, pyrimidine derivatives have been employed as emitters. A series of green butterfly-shaped thermally activated delayed fluorescence (TADF) emitters, namely PXZPM, PXZMePM, and PXZPhPM, have been developed by integrating a phenoxazine donor unit and a 2-substituted pyrimidine acceptor moiety. By modifying the substituent on the pyrimidine unit, researchers can fine-tune the emissive characteristics and energy gaps, leading to OLEDs with high external quantum efficiencies.

Table 1: Examples of Pyrimidine-Based Optoelectronic Materials

Compound ClassApplicationKey Features
Stilbenoid Pyrimidine DyesNonlinear OpticsExhibit photophysical and nonlinear optical properties.
Twisted Donor-Acceptor MoleculesOLEDsPlatform for highly efficient blue electroluminescence.
PXZPM, PXZMePM, PXZPhPMOLEDsGreen TADF emitters with tunable properties.

The incorporation of pyrimidine units into polymer backbones can impart unique thermal and mechanical properties. A series of polyether urethanes containing a 2,4-dihydroxy-6-methylpyrimidine structure in the main chain has been synthesized. These polymers, obtained through a two-step process of prepolymer synthesis followed by chain extension, demonstrated improved thermal stability compared to similar polyurethanes without the pyrimidine ring. The 5% weight loss for these materials was observed in the temperature range of 250 to 340°C.

In the domain of hybrid materials, bioinspired pyrimidine-containing cationic polymers have been developed as effective nanocarriers for DNA and protein delivery. These polymers are synthesized via the Michael addition reaction of pyrimidine-based linkages and low-molecular-weight polyethyleneimine (PEI). The resulting materials can condense DNA and proteins into nanoparticles, facilitating their transport into cells while maintaining the bioactivity of the cargo.

While not directly incorporating synthetic pyrimidine derivatives into the polymer backbone, the study of DNA block copolymers provides insight into the use of pyrimidine-rich biological molecules in hybrid materials. DNA block copolymers, such as DNA-b-polystyrene (DNA-b-PS), can self-assemble into micelles with a hydrophobic polymer core and a DNA corona. The nature of the hydrophobic core has been shown to significantly impact the DNA hybridization properties, nuclease stability, and cellular uptake of these assemblies.

Applications in Agrochemicals (e.g., Fungicides, Insecticides)

Pyrimidine derivatives are a cornerstone in the development of modern agrochemicals due to their high efficacy and broad-spectrum biological activities. They have been successfully commercialized as fungicides, insecticides, and herbicides.

Fungicides: Several commercially successful fungicides are based on the pyrimidine scaffold. These compounds often work by inhibiting essential fungal biochemical pathways. For example, anilinopyrimidine fungicides like cyprodinil and pyrimethanil are widely used to control a variety of plant pathogenic fungi. Cyprodinil is known to inhibit the biosynthesis of methionine in fungi.

Insecticides: The pyrimidine framework is also present in a number of insecticides. These compounds are designed to target specific physiological processes in insects. For instance, pyrimidine derivatives have been developed that exhibit potent insecticidal activity against pests like Aphis fabae.

The development of resistance in pests and pathogens necessitates the continuous discovery of new agrochemicals. The versatility of the pyrimidine ring allows for extensive chemical modification to create new derivatives with improved efficacy and novel modes of action.

Table 2: Prominent Pyrimidine-Based Agrochemicals

CompoundTypeMode of Action (Example)
CyprodinilFungicideInhibition of methionine biosynthesis
PyrimethanilFungicideInhibition of fungal enzyme secretion
DiflumetorimFungicideNot specified

Other Specialized Chemical Applications (e.g., Propellants, Explosives, Photography)

The high nitrogen content and structural stability of the pyrimidine ring make it a suitable scaffold for the development of high-energy materials, such as propellants and explosives. The rationale behind using nitrogen-rich heterocyclic compounds is to achieve a high heat of formation, which is a key characteristic of energetic materials, while maintaining a degree of insensitivity to shock and friction.

Researchers have explored the synthesis of various amino-nitro substituted pyrimidines as potential insensitive high explosives. These compounds are designed to have a high energy output comparable to traditional explosives but with significantly reduced sensitivity, making them safer to handle and store. The introduction of nitro groups (-NO2) as energetic functionalities and amino groups (-NH2) to enhance stability are common strategies in the design of these molecules. Specific examples that have been synthesized and studied include derivatives of pyridine (B92270), pyrimidine, and pyrazine, as well as their bicyclic analogues.

Conclusion and Future Research Directions

Summary of Key Academic Findings

Identification of Research Gaps and Unexplored Areas

The lack of dedicated research on 5-(3-Nitrophenyl)pyrimidine presents a significant research gap. Key unexplored areas include:

Synthesis and Characterization: There is a need for the development and optimization of synthetic routes to produce this compound in high yield and purity. Furthermore, its complete spectroscopic and crystallographic characterization is yet to be reported.

Biological Activity: The potential biological activities of this compound remain untested. There have been no published studies on its efficacy as an anticancer, antimicrobial, antiviral, or anti-inflammatory agent.

Computational Analysis: Detailed computational studies to understand the electronic structure, reactivity, and potential interactions with biological targets have not been performed for this specific molecule.

Non-Biological Applications: The potential of this compound in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as a fluorescent sensor, is completely unexplored. researchgate.net

Proposed Future Synthetic Methodologies and Derivatizations

Future synthetic work on this compound could explore various modern organic chemistry techniques.

Table 1: Proposed Synthetic Approaches for this compound and its Derivatives

MethodDescriptionPotential Advantages
Suzuki Cross-Coupling This would involve the reaction of a 5-halopyrimidine with 3-nitrophenylboronic acid.High yields and good functional group tolerance are characteristic of this reaction. nih.govmdpi.com
Stille Cross-Coupling This method would use an organotin reagent in place of a boronic acid.It offers an alternative to Suzuki coupling, which can be beneficial if the boronic acid is unstable or difficult to prepare.
Direct Arylation This approach would involve the direct C-H functionalization of the pyrimidine (B1678525) ring.This method is more atom-economical and can reduce the number of synthetic steps.

Further derivatization of the this compound core could lead to a library of novel compounds with potentially enhanced biological activities. Modifications could include:

Reduction of the nitro group to an amine, which could then be further functionalized.

Introduction of various substituents on the pyrimidine ring to modulate the electronic and steric properties of the molecule.

Advanced Computational Strategies for Deeper Understanding

To guide future experimental work, a range of computational studies should be undertaken.

Table 2: Proposed Computational Studies for this compound

Computational MethodObjectiveExpected Outcome
Density Functional Theory (DFT) To calculate the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential.This will provide insights into the molecule's reactivity and potential interaction sites. jchemrev.com
Molecular Docking To predict the binding affinity and mode of interaction with various biological targets, such as kinases or DNA.This can help in identifying potential therapeutic targets for the compound. nih.gov
Quantitative Structure-Activity Relationship (QSAR) To build models that correlate the structural features of this compound derivatives with their biological activity.This will aid in the rational design of more potent analogs.
ADMET Prediction To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the compound.This is crucial for the early-stage assessment of the drug-likeness of the molecule.

Emerging Avenues in Mechanistic Biological Investigations (In Vitro)

Given the biological activities of other pyrimidine derivatives, a number of in vitro studies are warranted for this compound.

Anticancer Screening: The compound should be screened against a panel of cancer cell lines to determine its cytotoxic effects. mdpi.com Follow-up studies could investigate its mechanism of action, such as induction of apoptosis or cell cycle arrest.

Antimicrobial Assays: Its activity against a range of pathogenic bacteria and fungi should be evaluated. researchgate.net Minimum Inhibitory Concentration (MIC) values would quantify its potency.

Enzyme Inhibition Assays: Based on computational predictions, the compound could be tested for its ability to inhibit specific enzymes that are known drug targets, such as kinases or dihydrofolate reductase. nih.govnih.gov

Antioxidant Activity: The potential for this compound to act as an antioxidant could be assessed using standard assays like the DPPH radical scavenging assay. nih.gov

Potential for Novel Non-Biological Applications

The application of pyrimidine derivatives is not limited to biology and medicine. The electronic properties of this compound, particularly the presence of the electron-withdrawing nitro group, suggest its potential use in materials science.

Organic Electronics: The compound could be investigated as a component in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells. researchgate.net

Fluorescent Probes: Derivatization of the core structure could lead to novel fluorescent sensors for the detection of specific ions or molecules.

Non-Linear Optical (NLO) Materials: The extended π-system and the presence of donor-acceptor groups could impart non-linear optical properties to the molecule, making it a candidate for applications in photonics. researchgate.net

This compound represents a blank canvas in the vast field of pyrimidine chemistry. The complete absence of dedicated research on this compound highlights a significant opportunity for new discoveries. By leveraging established synthetic methodologies, advanced computational tools, and a wide array of biological and material science assays, the scientific community can begin to uncover the potential of this intriguing molecule. The future research directions outlined in this article provide a roadmap for a comprehensive investigation that could lead to the development of new therapeutic agents or advanced materials.

Q & A

Q. What is a reliable synthetic route for 5-(3-Nitrophenyl)pyrimidine?

A robust method involves Suzuki-Miyaura cross-coupling between 5-bromopyrimidine and 3-nitrophenylboronic acid. The reaction uses a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water under reflux (80–100°C) for 12–24 hours. Post-reaction purification via column chromatography yields the product as a light yellow solid (52% yield). Characterization by 1H^1H-NMR and mass spectrometry (MS) confirms the structure .

Reagent Conditions Yield
5-BromopyrimidinePd(PPh₃)₄, dioxane/H₂O, reflux52%

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation combines spectroscopic and crystallographic methods:

  • 1H^1H-NMR : Peaks at δ 9.29–9.32 (m, 1H, pyrimidine-H), 8.48 (t, J = 1.98 Hz, 1H, nitroaryl-H), and 7.71–7.79 (m, 1H, aryl-H) .
  • MS (ESI) : Observed [M+H]⁺ at m/z 202.4 (calculated: 202.1) .
  • X-ray crystallography : For analogs, bond angles (e.g., C11–N1–C14 = 113.77°) and torsion angles validate planar pyrimidine systems .

Q. What preliminary biological screening methods are used for nitroaryl-pyrimidine derivatives?

Initial screening involves in vitro assays:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, IC₅₀ = 15 µM) .
  • Enzyme inhibition : Modified Ellman’s method for cholinesterase activity .
  • Antimicrobial testing : Agar diffusion against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound derivatives?

Optimization strategies include:

  • Catalyst screening : Pd/SBA-15 nanocatalysts enhance yield (e.g., 75% in pyrido[2,3-d]pyrimidines) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve nitro-group stability .
  • Flow chemistry : Continuous reactors reduce side reactions (e.g., 20% yield increase in triazolopyrimidines) .

Q. What computational approaches predict the bioactivity of this compound analogs?

  • Molecular docking : Pyrimidine derivatives dock into HIV-1 NNRTI binding pockets (PDB: 3MEE) with ΔG = -9.2 kcal/mol .
  • QSAR models : Nitro-group position correlates with antibacterial activity (R² = 0.82 in pyrazolo[3,4-d]pyrimidines) .
  • DFT calculations : HOMO-LUMO gaps (4.1 eV) predict electron-deficient reactivity .

Q. How do substitution patterns influence the structure-activity relationship (SAR) of nitroaryl-pyrimidines?

Key SAR findings:

  • Nitro position : Meta-substitution (3-nitrophenyl) enhances antibacterial activity vs. para-substitution (e.g., MIC = 8 µg/mL vs. 32 µg/mL) .
  • Heterocyclic fusion : Pyrido[2,3-d]pyrimidines show 10-fold higher cytotoxicity than pyrimidines alone .
  • Auxiliary groups : Acetamide moieties improve solubility but reduce COX-2 inhibition (IC₅₀ = 20 µM vs. 5 µM for sulfonamides) .

Q. What crystallographic data are critical for validating pyrimidine derivatives?

Single-crystal X-ray diffraction reveals:

  • Bond lengths : C–N (1.33 Å) and C–C (1.39 Å) in the pyrimidine ring .
  • Packing motifs : π-π stacking (3.5 Å) between nitroaryl and pyrimidine groups stabilizes crystal lattices .
  • Hydrogen bonding : N–H···O interactions (2.1 Å) influence solubility and polymorph formation .

Methodological Notes

  • Synthesis : Prioritize Pd-catalyzed cross-coupling for scalability .
  • Characterization : Combine NMR, MS, and XRD for unambiguous confirmation .
  • Bioactivity : Use in silico tools to guide in vitro assays, reducing experimental costs .

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